Apatinib (free base)

Description

BenchChem offers high-quality Apatinib (free base) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Apatinib (free base) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

1218779-75-9; 811803-05-1 |

|---|---|

Molecular Formula |

C25H27N5O4S |

Molecular Weight |

493.58 |

IUPAC Name |

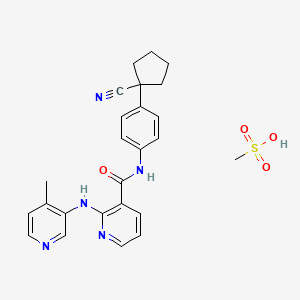

N-[4-(1-cyanocyclopentyl)phenyl]-2-[(4-methylpyridin-3-yl)amino]pyridine-3-carboxamide;methanesulfonic acid |

InChI |

InChI=1S/C24H23N5O.CH4O3S/c1-17-10-14-26-15-21(17)29-22-20(5-4-13-27-22)23(30)28-19-8-6-18(7-9-19)24(16-25)11-2-3-12-24;1-5(2,3)4/h4-10,13-15H,2-3,11-12H2,1H3,(H,27,29)(H,28,30);1H3,(H,2,3,4) |

InChI Key |

BDGPIQYIFFSTGI-UHFFFAOYSA-N |

SMILES |

CC1=C(C=NC=C1)NC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)C4(CCCC4)C#N.CS(=O)(=O)O |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Apatinib Free Base: Chemical Structure, Physicochemical Properties, and Mechanism of Action

Authored for Drug Development Professionals, Researchers, and Scientists

Introduction

Apatinib, also known under the synonym Rivoceranib and the development code YN968D1, is a potent, orally bioavailable, small-molecule tyrosine kinase inhibitor (TKI).[1][2] First synthesized by Advenchen Laboratories, it has been rigorously investigated and is now a significant agent in the landscape of targeted cancer therapy.[3] Clinically, its mesylate salt is approved for the treatment of advanced gastric adenocarcinoma, and it is under investigation for a variety of other solid tumors, including breast cancer, hepatocellular carcinoma, and non-small cell lung cancer.[1][3]

The therapeutic efficacy of Apatinib stems from its highly selective and potent inhibition of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[4][5] By targeting the formation of new blood vessels that tumors require for growth and metastasis, Apatinib exerts a powerful anti-neoplastic effect.[1][6] This guide provides a detailed technical overview of the Apatinib free base, focusing on its core chemical and physical properties, molecular mechanism of action, and essential experimental protocols for its handling and analysis in a research setting.

Chemical Identity and Structure

Nomenclature and Chemical Identifiers

Apatinib's precise chemical identity is critical for regulatory documentation, literature searches, and procurement.

-

IUPAC Name: N-[4-(1-cyanocyclopentyl)phenyl]-2-[(4-pyridinylmethyl)amino]-3-pyridinecarboxamide[7]

-

SMILES: O=C(C1=CC=CN=C1NCC2=CC=NC=C2)NC3=CC=C(C4(C#N)CCCC4)C=C3[7]

Physicochemical Properties

Understanding the physicochemical properties of Apatinib free base is fundamental to designing robust experimental assays, developing stable formulations, and interpreting biological data.

Physical State and Appearance

Apatinib free base is a white to beige crystalline solid or powder at standard temperature and pressure.[6][8][9]

Solubility Profile

The solubility of Apatinib dictates its handling for both in vitro and in vivo studies. It is a hydrophobic molecule with poor aqueous solubility. For experimental purposes, organic solvents are required to prepare stock solutions.

-

Dimethyl Sulfoxide (DMSO): Highly soluble, with reported values of >49.4 mg/mL, 30 mg/mL, and ≥20 mg/mL.[2][6][9] DMSO is the solvent of choice for preparing high-concentration stock solutions for cell-based assays.

-

Dimethylformamide (DMF): Soluble at 30 mg/mL.[9]

-

Ethanol: Sparingly soluble at 1 mg/mL.[9]

-

Aqueous Buffers: Very poorly soluble. A solubility of 0.25 mg/mL is reported in a DMSO:PBS (pH 7.2) 1:3 mixture, highlighting that precipitation will occur upon significant dilution of a DMSO stock into aqueous media without additional solubilizing agents.[9]

Stability and Storage

Proper storage is critical to maintain the integrity of the compound.

-

Solid Form: The powder should be stored in a dry, dark environment at -20°C for long-term stability (up to three years).[2][6]

-

In Solution: Stock solutions, typically in DMSO, are significantly less stable. They should be aliquoted to minimize freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.[2] This precaution is vital as repeated temperature changes can lead to compound degradation and precipitation, affecting experimental reproducibility.

Spectral Characteristics

-

UV-Vis Spectroscopy: Apatinib exhibits ultraviolet absorption maxima (λmax) at 236, 261, and 345 nm, which can be utilized for quantification via spectrophotometry or HPLC-UV detection.[7][9]

Table 1: Summary of Physicochemical Properties of Apatinib Free Base

| Property | Value | Source(s) |

| CAS Number | 811803-05-1 | [6][7][9] |

| Molecular Formula | C₂₄H₂₃N₅O | [6][7][9] |

| Molecular Weight | 397.47 g/mol | [2][6] |

| Appearance | White to beige solid powder | [6][8] |

| Solubility in DMSO | ≥20 mg/mL | [2][6][9] |

| Solubility in Ethanol | 1 mg/mL | [9] |

| Storage (Solid) | -20°C, dry, dark | [2][6] |

| Storage (DMSO Stock) | -80°C (6 months), -20°C (1 month) | [2] |

| UV λmax | 236, 261, 345 nm | [7][9] |

| Predicted pKa | 11.93 ± 0.70 | [6] |

| Predicted Boiling Point | 578.2 ± 50.0 °C | [6] |

Mechanism of Action: Selective VEGFR-2 Inhibition

Apatinib's therapeutic effect is rooted in its precise interaction with VEGFR-2, a receptor tyrosine kinase that plays a central role in angiogenesis.

Binding and Kinase Inhibition

Apatinib functions as an ATP-competitive inhibitor.[1] It selectively binds to the intracellular ATP-binding site of the VEGFR-2 tyrosine kinase domain.[1][8] This binding action physically obstructs ATP from accessing the kinase, thereby preventing the autophosphorylation of the receptor that is essential for its activation.[4][10]

Downstream Signaling Blockade

Upon stimulation by its ligand, VEGF, VEGFR-2 undergoes dimerization and autophosphorylation, creating docking sites for various signaling molecules.[4][10] This initiates a cascade of downstream pathways critical for endothelial cell function. By preventing this initial phosphorylation event, Apatinib effectively blocks these downstream signals.[1][5] Key inhibited pathways include:

-

PI3K/AKT/mTOR Pathway: Crucial for cell survival, proliferation, and growth.[5][8]

-

MAPK/ERK Pathway: Mediates cell proliferation and migration.[5][8][10]

-

PLC Pathway: Involved in regulating vascular permeability.[10]

The collective inhibition of these pathways results in a potent anti-angiogenic effect, suppressing the proliferation, migration, and tube formation of endothelial cells.[8][10] This ultimately deprives tumors of the blood supply necessary for their growth and survival.

Caption: Apatinib inhibits VEGFR-2 signaling by blocking ATP binding.

Kinase Selectivity Profile

A key attribute of an effective TKI is high selectivity for its intended target, which minimizes off-target side effects. Apatinib demonstrates exceptional selectivity for VEGFR-2. While it shows some activity against other kinases at higher concentrations, its potency against VEGFR-2 is paramount.

Table 2: Kinase Inhibitory Profile of Apatinib

| Kinase Target | IC₅₀ (nM) | Relative Potency | Source(s) |

| VEGFR-2 | 1 | Highest | [6][8] |

| Ret | 13 | ~13x less potent | [2][8] |

| c-Src | 53 | ~53x less potent | [6][8] |

| c-Kit | 429 | ~429x less potent | [2][6][8] |

| EGFR, Her-2, FGFR1 | >10,000 | Negligible | [2][6] |

This profile confirms that Apatinib's primary biological activity at therapeutic concentrations is mediated through the specific inhibition of VEGFR-2.[2][6]

Analytical and Experimental Protocols

The following protocols represent self-validating systems for the routine handling and analysis of Apatinib free base in a research environment. The causality behind each step is explained to ensure methodological robustness.

Protocol: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

Rationale: RP-HPLC is the gold standard for assessing the purity of small organic molecules like Apatinib. Its hydrophobic nature makes it well-suited for separation on a C18 stationary phase. The inclusion of a UV detector allows for quantification based on its known spectral properties.

Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water. Causality: TFA acts as an ion-pairing agent to sharpen peak shape for the basic nitrogen atoms in Apatinib.

-

Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

-

Filter and degas both mobile phases prior to use to prevent pump blockages and baseline noise.

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of Apatinib free base.

-

Dissolve in 1.0 mL of a 50:50 mixture of Mobile Phase A and B (or pure DMSO if necessary, followed by dilution) to create a 1 mg/mL stock solution.

-

Further dilute to a working concentration of ~50 µg/mL using the 50:50 mobile phase mixture. Causality: The working concentration must be within the linear range of the UV detector to ensure accurate quantification.

-

Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 345 nm (one of its λmax values).[9]

-

Gradient Program:

-

0-2 min: 30% B

-

2-15 min: 30% to 95% B

-

15-18 min: 95% B

-

18-19 min: 95% to 30% B

-

19-25 min: 30% B (re-equilibration). Causality: A gradient is used to effectively elute the nonpolar Apatinib while separating it from more polar impurities.

-

-

-

Data Analysis:

-

Integrate the area of all peaks in the chromatogram.

-

Calculate purity as (Area of Apatinib Peak / Total Area of All Peaks) x 100%.

-

Caption: Workflow for Apatinib purity analysis via RP-HPLC.

Protocol: Preparation of Stock Solutions for In Vitro Assays

Rationale: Preparing a concentrated, stable, and sterile stock solution is the most critical first step for any cell-based or biochemical assay. DMSO is the universal solvent for this purpose due to Apatinib's high solubility and its general compatibility with cell culture at low final concentrations (<0.5% v/v).

Methodology:

-

Aseptic Technique: Perform all steps in a sterile biosafety cabinet to prevent microbial contamination of the stock solution.

-

Weighing: On a calibrated analytical balance, weigh out 3.97 mg of Apatinib free base into a sterile, conical microcentrifuge tube. Causality: Weighing a precise amount allows for the creation of an exact 10 mM stock solution (MW = 397.47 g/mol ).

-

Solubilization: Add 1.0 mL of sterile, anhydrous DMSO to the tube.

-

Dissolution: Vortex vigorously for 2-3 minutes. If solids persist, sonicate the tube in a water bath for 5-10 minutes until the solution is completely clear. Causality: Complete dissolution is mandatory; undissolved particulates will lead to inaccurate concentrations and flawed experimental results.

-

Sterilization (Optional but Recommended): Filter the 10 mM stock solution through a 0.22 µm sterile syringe filter (PTFE membrane is recommended for organic solvents) into a new sterile tube. This ensures the removal of any potential microbial contaminants or particulates.

-

Aliquoting and Storage:

-

Dispense the stock solution into small-volume, sterile cryovials (e.g., 20 µL aliquots). Causality: Aliquoting prevents repeated freeze-thaw cycles of the main stock, which degrades the compound and introduces water condensation.

-

Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date.

-

Store immediately at -80°C.

-

Conclusion

Apatinib free base is a well-characterized small molecule with a distinct chemical structure and a highly specific pharmacological profile. Its identity as a potent VEGFR-2 inhibitor is supported by extensive data on its binding affinity, kinase selectivity, and its functional impact on angiogenesis-driven signaling pathways. For researchers, a thorough understanding of its physicochemical properties—particularly its solubility and stability—is paramount for the execution of reliable and reproducible experiments. The protocols outlined in this guide provide a validated framework for the analytical assessment and practical handling of Apatinib, ensuring its integrity as a critical tool in oncological research and drug development.

References

-

Li, J., Zhao, X., Chen, L., Guo, H., Lv, F., Jia, K., Yv, K., & Wang, F. (2022). Apatinib: A Novel Antiangiogenic Drug in Monotherapy or Combination Immunotherapy for Digestive System Malignancies. Frontiers in Pharmacology, 13, 834645. [Link]

-

You, G., Yuan, Z., Dai, J., & Wang, Z. (2015). Apatinib for molecular targeted therapy in tumor. OncoTargets and Therapy, 8, 3639–3643. [Link]

-

Fan, M., Zhang, Y., Dai, X., Liu, Y., Zhang, Y., & Zhang, J. (2021). Application of Physiologically Based Pharmacokinetic Modeling to Evaluate the Drug–Drug and Drug–Disease Interactions of Apatinib. Frontiers in Pharmacology, 12, 761184. [Link]

-

Geng, J., Fan, J., Dai, B., Li, X., Fu, H., & Xu, W. (2018). Apatinib induces apoptosis and autophagy via the PI3K/AKT/mTOR and MAPK/ERK signaling pathways in neuroblastoma. Molecular Medicine Reports, 18(5), 4587–4594. [Link]

-

Rivoceranib Mesylate | C25H27N5O4S | CID 45139106. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

-

Apatinib. (2023, December 29). In Wikipedia. [Link]

Sources

- 1. Application of Physiologically Based Pharmacokinetic Modeling to Evaluate the Drug–Drug and Drug–Disease Interactions of Apatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abmole.com [abmole.com]

- 3. Apatinib - Wikipedia [en.wikipedia.org]

- 4. Apatinib for molecular targeted therapy in tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apatinib induces apoptosis and autophagy via the PI3K/AKT/mTOR and MAPK/ERK signaling pathways in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apatinib | 811803-05-1 [chemicalbook.com]

- 7. caymanchem.com [caymanchem.com]

- 8. medkoo.com [medkoo.com]

- 9. Apatinib | CAS 811803-05-1 | Cayman Chemical | Biomol.com [biomol.com]

- 10. Apatinib: A Novel Antiangiogenic Drug in Monotherapy or Combination Immunotherapy for Digestive System Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive: Physicochemical Differences Between Apatinib Free Base and Apatinib Mesylate for Drug Development Professionals

Foreword: The Critical Role of Salt Selection in Kinase Inhibitor Development

In the realm of targeted cancer therapies, the journey from a potent active pharmaceutical ingredient (API) to a clinically effective and commercially viable drug product is fraught with scientific and technical challenges. The intrinsic physicochemical properties of the API are paramount to this journey, dictating its solubility, stability, manufacturability, and ultimately, its bioavailability. Apatinib, a selective vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor, stands as a compelling case study in the strategic importance of salt formation. While the free base form of Apatinib possesses the desired pharmacological activity, its suboptimal physicochemical characteristics necessitate the exploration of salt forms to unlock its full therapeutic potential. This guide provides an in-depth technical exploration of the physicochemical disparities between Apatinib free base and its mesylate salt, offering researchers, scientists, and drug development professionals a comprehensive understanding of the implications of this crucial formulation decision.

Apatinib: A Molecular Overview

Apatinib is a potent tyrosine kinase inhibitor that selectively targets VEGFR-2, a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[1] By blocking the ATP binding site of VEGFR-2, Apatinib inhibits downstream signaling pathways, leading to a reduction in tumor-associated neovascularization.[2]

| Property | Apatinib Free Base | Apatinib Mesylate |

| Chemical Name | N-[4-(1-cyanocyclopentyl)phenyl]-2-((pyridin-4-ylmethyl)amino)nicotinamide | N-[4-(1-cyanocyclopentyl)phenyl]-2-((pyridin-4-ylmethyl)amino)nicotinamide methanesulfonate |

| Molecular Formula | C₂₄H₂₃N₅O | C₂₅H₂₇N₅O₄S |

| Molecular Weight | 397.48 g/mol [3] | 493.58 g/mol [4] |

| CAS Number | 811803-05-1[3] | 1218779-75-9[4] |

Apatinib is a dibasic compound with two reported pKa values of 6.60 and 5.31, indicating that it has two sites that can be protonated to form a salt.[5] This characteristic is fundamental to the strategy of forming salts to enhance its physicochemical properties.

The Physicochemical Landscape: A Comparative Analysis

The decision to develop a salt form of an API is driven by the need to overcome limitations of the free form. In the case of Apatinib, the mesylate salt was developed to improve upon the properties of the free base. However, as we will explore, this choice is not without its own set of challenges.

Solubility: A Tale of Two Forms

Solubility is a critical determinant of a drug's absorption and bioavailability. For orally administered drugs like Apatinib, poor aqueous solubility can lead to incomplete dissolution in the gastrointestinal tract and, consequently, low and variable absorption.

Apatinib Free Base: The free form of Apatinib is characterized by poor aqueous solubility.[6] It is sparingly soluble in aqueous buffers and ethanol (~1 mg/mL).[7][8] However, it exhibits good solubility in organic solvents such as DMSO and DMF (approximately 30 mg/mL).[7][8] This lipophilic nature, while beneficial for cell permeability, presents a significant hurdle for oral formulation.

Apatinib Mesylate: The formation of the mesylate salt is a common strategy to enhance the aqueous solubility of basic drugs.[9] Apatinib mesylate demonstrates significantly improved aqueous solubility compared to the free base, with reported values of >10 mg/mL in water.[10] However, a crucial caveat exists: the mesylate salt is reported to be unstable in aqueous solutions, where it can dissociate back to the poorly soluble free base.[6] This phenomenon, known as disproportionation, can negate the solubility advantage of the salt form, particularly in the neutral pH environment of the intestines.

| Solvent | Apatinib Free Base Solubility | Apatinib Mesylate Solubility |

| Water/Aqueous Buffer | Sparingly soluble (~0.25 mg/mL in 1:1 DMSO:PBS pH 7.2)[7] | > 10 mg/mL (with potential for disproportionation)[6][10] |

| DMSO | ~30 mg/mL[7][8] | ~22 mg/mL[10] |

| Ethanol | ~1 mg/mL[8] | < 1 mg/mL[10] |

Stability: A Balancing Act

The chemical and physical stability of an API is paramount for ensuring its quality, safety, and efficacy throughout its shelf life.

Apatinib Free Base: While specific, direct comparative stability data is not extensively published, the focus on developing salt forms suggests that the free base may have stability limitations that can be improved upon.

Apatinib Mesylate: The improved solubility of the mesylate salt comes at a cost to its stability. As mentioned, it is prone to disproportionation in aqueous media.[6] Furthermore, studies on alternative solid forms of Apatinib suggest that the mesylate salt also exhibits challenges related to hygroscopicity (the tendency to absorb moisture from the air) and thermostability.[11] These instabilities can lead to changes in the physical form of the API, impacting its dissolution rate and potentially its bioavailability.

Solid-State Properties: Polymorphism and Crystal Form

The solid-state properties of an API, including its crystal form (polymorphism) and morphology, can significantly influence its physicochemical characteristics.

Experimental Protocols for Physicochemical Characterization

To rigorously assess the physicochemical differences between Apatinib free base and Apatinib mesylate, a suite of analytical techniques must be employed. The following are detailed, step-by-step methodologies for key experiments.

Equilibrium Solubility Determination

Objective: To quantitatively determine and compare the equilibrium solubility of Apatinib free base and Apatinib mesylate in various aqueous and organic solvents.

Methodology:

-

Preparation of Solutions: Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the gastrointestinal tract, as well as relevant organic solvents (e.g., ethanol, DMSO).

-

Sample Addition: Add an excess amount of the test compound (Apatinib free base or Apatinib mesylate) to a known volume of each solvent in sealed vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm filter.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Calculate the solubility in mg/mL or µg/mL for each compound in each solvent.

Dissolution Rate Assessment

Objective: To compare the intrinsic dissolution rates of Apatinib free base and Apatinib mesylate.

Methodology (USP Rotating Disk Method):

-

Compact Preparation: Prepare a compact of the pure API by compressing a known amount of the powder in a die at a specific pressure.

-

Apparatus Setup: Mount the die in a holder so that only one surface of the compact is exposed to the dissolution medium.

-

Dissolution Test: Immerse the rotating disk apparatus in a vessel containing a known volume of dissolution medium (e.g., simulated gastric or intestinal fluid) maintained at a constant temperature (37°C).

-

Sample Collection: Rotate the disk at a constant speed (e.g., 100 rpm) and collect samples from the dissolution medium at predetermined time intervals.

-

Analysis: Analyze the concentration of the dissolved drug in each sample using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

-

Data Analysis: Plot the cumulative amount of drug dissolved per unit area versus time. The slope of the linear portion of the plot represents the intrinsic dissolution rate.

Solid-State Characterization

Objective: To investigate and compare the solid-state properties, including crystallinity and thermal behavior, of Apatinib free base and Apatinib mesylate.

Methodologies:

-

Powder X-ray Diffraction (PXRD):

-

Sample Preparation: Gently pack a small amount of the powder sample onto a sample holder.

-

Data Acquisition: Analyze the sample using a PXRD instrument over a defined 2θ range (e.g., 2° to 40°).

-

Data Analysis: Compare the resulting diffractograms. Crystalline materials will produce sharp peaks, while amorphous materials will show a broad halo. Different peak patterns indicate different crystal forms (polymorphs).

-

-

Differential Scanning Calorimetry (DSC):

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum pan and seal it.

-

Thermal Analysis: Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range in a DSC instrument.

-

Data Analysis: Analyze the resulting thermogram for thermal events such as melting (endotherm), crystallization (exotherm), and glass transitions. The melting point and enthalpy of fusion can provide information about the purity and crystallinity of the sample.

-

Hygroscopicity Assessment

Objective: To evaluate the moisture sorption and desorption characteristics of Apatinib free base and Apatinib mesylate.

Methodology (Dynamic Vapor Sorption - DVS):

-

Sample Preparation: Place a known amount of the sample in the DVS instrument.

-

Equilibration: Equilibrate the sample at a low relative humidity (RH), typically <1% RH.

-

Sorption/Desorption Cycle: Subject the sample to a programmed cycle of increasing and decreasing RH steps (e.g., 0% to 90% RH and back down to 0% RH in 10% increments).

-

Data Acquisition: The DVS instrument continuously measures the change in mass of the sample as a function of RH and time.

-

Data Analysis: Plot the percentage change in mass versus RH to generate a sorption-desorption isotherm. The shape of the isotherm and the magnitude of moisture uptake provide a quantitative measure of the material's hygroscopicity.

Visualizing the Rationale and Workflow

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) provide a visual representation of the salt formation process and the analytical workflow.

Caption: The conversion of Apatinib free base to its mesylate salt to improve solubility for oral formulation.

Caption: Workflow for the comparative physicochemical analysis of Apatinib free base and Apatinib mesylate.

Conclusion: A Strategic Perspective for Drug Developers

The choice between Apatinib free base and Apatinib mesylate is a nuanced decision that extends beyond a simple consideration of aqueous solubility. While the mesylate salt offers a significant advantage in this regard, its inherent instability in aqueous environments, along with potential hygroscopicity and thermostability issues, presents a new set of formulation challenges. The potential for disproportionation of the mesylate salt back to the poorly soluble free base in the gastrointestinal tract could compromise the anticipated bioavailability enhancement.

This in-depth technical guide underscores the necessity of a comprehensive physicochemical characterization of both the free form and the salt form of an API. For drug development professionals working with Apatinib and other kinase inhibitors, a thorough understanding of these differences is not merely academic; it is a prerequisite for the rational design of a robust and effective oral dosage form. The insights gained from such comparative studies, utilizing the experimental protocols detailed herein, will empower scientists to anticipate and mitigate potential development hurdles, ultimately accelerating the delivery of life-saving therapies to patients. The exploration of alternative solid forms, such as cocrystals, as has been done for Apatinib, further exemplifies the ongoing quest for the optimal solid form that balances solubility, stability, and manufacturability.

References

- Gong, Y., et al. (2018). Stable Cocrystals and Salts of the Antineoplastic Drug Apatinib with Improved Solubility in Aqueous Solution. Crystal Growth & Design, 18(8), 4535-4545.

-

ResearchGate. (n.d.). Stable Cocrystals and Salts of the Antineoplastic Drug Apatinib with Improved Solubility in the Aqueous Solution. Retrieved from [Link]

- Ding, J., et al. (2018). A novel long-sustaining system of apatinib for long-term inhibition of hepatocellular carcinoma. International Journal of Nanomedicine, 13, 8077-8091.

-

ResearchGate. (n.d.). A Rapid and Selective UPLC-MS/MS Assay for Accurate Analysis of Apatinib in Rat Plasma and its Application to a Pharmacokinetic Study. Retrieved from [Link]

-

ResearchGate. (n.d.). Efficacy and Safety of Apatinib in the Treatment of Chemotherapy-Refractory Metastatic Colorectal Cancer: A Systematic Review. Retrieved from [Link]

- Li, H., et al. (2021). Application of Physiologically Based Pharmacokinetic Modeling to Evaluate the Drug–Drug and Drug–Disease Interactions of Apatinib. Frontiers in Pharmacology, 12, 764825.

-

PubChem. (n.d.). Rivoceranib Mesylate. Retrieved from [Link]

-

Wikipedia. (n.d.). Apatinib. Retrieved from [Link]

- Lu, W., et al. (2020). Apatinib: A Novel Antiangiogenic Drug in Monotherapy or Combination Immunotherapy for Digestive System Malignancies. Frontiers in Oncology, 10, 563203.

Sources

- 1. Apatinib: A Novel Antiangiogenic Drug in Monotherapy or Combination Immunotherapy for Digestive System Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Application of Physiologically Based Pharmacokinetic Modeling to Evaluate the Drug–Drug and Drug–Disease Interactions of Apatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Apatinib | CAS 811803-05-1 | Cayman Chemical | Biomol.com [biomol.com]

- 9. dovepress.com [dovepress.com]

- 10. Apatinib mesylate | VEGFR inhibitor | CAS 1218779-75-9 | Buy Apatinib mesylate from Supplier InvivoChem [invivochem.com]

- 11. pubs.acs.org [pubs.acs.org]

VEGFR-2 Binding Affinity of Apatinib Free Base: A Technical Guide

Executive Summary

Apatinib (Rivoceranib, YN968D1) is a highly selective, small-molecule tyrosine kinase inhibitor (TKI) that targets Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2/KDR). While clinically administered as a mesylate salt to improve bioavailability, the free base (MW: 397.48 g/mol ) represents the pharmacologically active moiety that interacts with the kinase domain.

This guide details the binding kinetics, structural mechanism, and experimental protocols for assessing Apatinib free base affinity. It is designed for researchers requiring high-precision data for lead optimization or competitive binding assays.

Part 1: Molecular Mechanism & Structural Basis

Binding Mode and Interaction

Apatinib functions as a Type II competitive inhibitor .[1] Unlike Type I inhibitors that bind solely to the active "DFG-in" conformation, Apatinib occupies the ATP-binding pocket and extends into the adjacent hydrophobic allosteric pocket, stabilizing the inactive "DFG-out" conformation.

-

Primary Target: Intracellular tyrosine kinase domain of VEGFR-2.

-

Key Interaction Residues:

-

Hinge Region: The pyridine nitrogen of Apatinib forms a critical hydrogen bond with Cys919 in the kinase hinge region.

-

DFG Motif: The compound interacts with the Asp-Phe-Gly (DFG) motif (specifically Asp1046 ), preventing the activation loop from adopting the conformation required for ATP phosphate transfer.

-

Hydrophobic Pocket: The lipophilic moieties (cyanocyclopentyl group) exploit the hydrophobic back pocket created by the "DFG-out" flip.

-

Signaling Pathway Blockade

The following Graphviz diagram illustrates the specific node in the VEGF signaling cascade where Apatinib exerts its inhibitory pressure.

Caption: Apatinib competitively blocks ATP binding at the VEGFR-2 intracellular domain, preventing autophosphorylation and downstream signaling.[2][3]

Part 2: Quantitative Binding Kinetics

The binding affinity of Apatinib is characterized by its exceptionally low

Primary Affinity Profile

| Target Kinase | IC50 (nM) | Selectivity Ratio (vs. VEGFR-2) | Clinical Relevance |

| VEGFR-2 (KDR) | 1.0 - 2.0 | 1x (Reference) | Primary Angiogenesis Blockade |

| RET | ~13 | ~10x | Thyroid Cancer / NSCLC fusions |

| c-Src | ~53 | ~50x | Metastasis / Invasion |

| c-Kit | ~429 | ~400x | GIST (Secondary target) |

| VEGFR-1 (Flt-1) | ~70 | ~70x | Lower affinity than VEGFR-2 |

| EGFR | > 10,000 | > 10,000x | No significant inhibition |

| HER-2 | > 10,000 | > 10,000x | No significant inhibition |

Note: Data compiled from Tian et al. (2011) and subsequent pharmacological reviews.

Free Base vs. Mesylate Salt in Assays

-

Apatinib Mesylate (MW 493.58): Highly water-soluble. Used in clinical oral formulations.[4][5][6]

-

Apatinib Free Base (MW 397.48): Lipophilic (LogP ~3.4). Must be dissolved in 100% DMSO for in vitro assays.

-

Stoichiometry: When calculating molarity for

determination, ensure you use the MW of the specific form you are weighing. The binding constant (

Part 3: Experimental Methodologies

To replicate the binding affinity data, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Homogeneous Time-Resolved Fluorescence (HTRF) assay is recommended. These are superior to radiometric assays for high-throughput screening.

Reagent Preparation (Critical Step)

-

Stock Solution: Dissolve Apatinib Free Base in 100% DMSO to a concentration of 10 mM.

-

Validation: Solution must be clear. If cloudy, sonicate for 30 seconds.

-

Storage: Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM

, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.-

Note: Fresh DTT is mandatory for kinase activity preservation.

-

Kinase Assay Workflow

Caption: Standardized HTRF workflow for determining Apatinib IC50 against VEGFR-2.

Step-by-Step Protocol

-

Enzyme Mix: Dilute recombinant human VEGFR-2 (catalytic domain) in Assay Buffer to 0.1 ng/µL.

-

Substrate: Use a biotinylated poly-Glu-Tyr (4:1) peptide substrate.[4]

-

Compound Addition:

-

Add 5 µL of Apatinib (serial dilutions from 10 µM down to 0.1 nM) to the plate.

-

Include a DMSO-only control (0% inhibition) and a Staurosporine control (100% inhibition).

-

-

Reaction Start: Add 5 µL of ATP (at

concentration, typically 10 µM) to initiate the reaction. -

Incubation: Incubate for 60 minutes at room temperature (25°C).

-

Detection: Add detection reagents (Europium-labeled anti-phosphotyrosine antibody + Streptavidin-XL665).

-

Read: Measure fluorescence ratio (665 nm / 620 nm) on a compatible plate reader (e.g., EnVision).

-

Calculation: Fit data to a sigmoidal dose-response equation:

Part 4: Comparative Selectivity & Safety

Apatinib's safety profile is directly linked to its selectivity. Unlike multi-kinase inhibitors (e.g., Sunitinib) that hit PDGFR and CSF-1R with high potency, Apatinib is relatively "clean," focusing heavily on VEGFR-2.

| Inhibitor | VEGFR-2 IC50 | c-Kit IC50 | Selectivity Profile |

| Apatinib | 1 nM | 429 nM | High Specificity (Angiogenesis focused) |

| Sunitinib | 10 nM | 10 nM | Broad Spectrum (Higher toxicity risk) |

| Sorafenib | 90 nM | 68 nM | Moderate Specificity |

Implication: The high selectivity for VEGFR-2 over c-Kit and PDGFR reduces the incidence of myelosuppression often seen with broader TKIs, though hypertension (a direct on-target effect of VEGFR-2 inhibition) remains a common side effect.

References

-

Tian, S., et al. (2011). "YN968D1 is a novel and selective inhibitor of vascular endothelial growth factor receptor-2 tyrosine kinase with potent activity in vitro and in vivo."[4][7] Cancer Science, 102(7), 1374–1380.[4][7] [Link]

-

Scott, A. J., et al. (2015). "Apatinib: a novel oral anti-angiogenic agent for gastric cancer." Journal of Hematology & Oncology, 8, 125. [Link]

-

Li, J., et al. (2013). "Randomized, Double-Blind, Placebo-Controlled Phase III Trial of Apatinib in Patients With Chemotherapy-Refractory Advanced or Metastatic Adenocarcinoma of the Stomach or Gastroesophageal Junction." Journal of Clinical Oncology, 34(13), 1448-1454. [Link]

-

RCSB Protein Data Bank. "Crystal structure of VEGFR2 in complex with inhibitors (Reference for Homology)." RCSB PDB. [Link][8]

Sources

- 1. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. e-century.us [e-century.us]

- 3. researchgate.net [researchgate.net]

- 4. apexbt.com [apexbt.com]

- 5. Low-dose apatinib optimizes the vascular normalization and enhances the antitumor effect of PD-1 inhibitor in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Apatinib: A Novel Antiangiogenic Drug in Monotherapy or Combination Immunotherapy for Digestive System Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

solubility profile of Apatinib free base in organic solvents

The Solubility Profile of Apatinib Free Base in Organic Solvents: A Technical Guide for Process Optimization

Executive Summary

Apatinib Free Base (Rivoceranib; CAS: 811803-05-1) serves as the critical lipophilic precursor to the marketed mesylate salt. Unlike its salt form, the free base exhibits a distinct solubility profile characterized by high solubility in dipolar aprotic solvents (DMSO, DMF) and limited solubility in protic polar solvents (Ethanol, Methanol) at ambient temperatures.

This guide provides a technical analysis of this profile, focusing on its implications for process purification and crystallization . It synthesizes available physicochemical data with standard thermodynamic characterization protocols, offering a roadmap for researchers to optimize yield and purity during the final synthetic steps.

Physicochemical Context & Solubility Landscape

Understanding the solubility of Apatinib Free Base requires analyzing its molecular architecture. It is a tyrosine kinase inhibitor (TKI) with a rigid pyridine-carboxamide scaffold and a lipophilic cyanocyclopentyl moiety.

Key Physicochemical Parameters:

-

Molecular Weight: 397.48 g/mol [1]

-

Melting Point: 158–160 °C (Crystalline Solid)

-

LogP (Predicted): ~3.5–4.2 (Highly Lipophilic)

-

pKa: Basic nitrogen on the pyridine ring (approx. pKa ~5–6), rendering it ionizable in acidic media but neutral in organic solvents.

Reference Solubility Data (Ambient Temperature ~25°C)

Data synthesized from MSDS, patent literature (CN108467360B), and supplier technical sheets (MedKoo, Cayman).

| Solvent Category | Solvent | Solubility (mg/mL) | Classification | Process Utility |

| Dipolar Aprotic | DMSO | 54.5 | High | Stock solutions, Screenings |

| DMF | 30.0 | High | Reaction Solvent | |

| Polar Protic | Ethanol | ~1.0 | Low (Anti-solvent) | Recrystallization (Critical) |

| Methanol | < 2.0 | Low | Wash Solvent | |

| Water | < 0.01 | Insoluble | Anti-solvent / Wash | |

| Binary Systems | DMSO:PBS (1:3) | 0.3 | Very Low | Biological Assays |

| Corn Oil | ~1.3 | Low | Lipid formulations |

Technical Insight: The stark contrast between DMSO (>50 mg/mL) and Ethanol (~1 mg/mL) identifies Ethanol as the ideal cooling crystallization solvent . The molecule dissolves at reflux temperatures (approx. 78°C) but precipitates upon cooling, maximizing recovery yield while rejecting impurities.

Process Implications: The Ethanol Recrystallization Workflow

The solubility differential in ethanol is the thermodynamic driver for the industrial purification of Apatinib Free Base. The following workflow describes the purification logic derived from process patents.

Diagram 1: Solubility-Driven Purification Workflow

This diagram illustrates the temperature-dependent solubility exploitation used to purify crude Apatinib.

Caption: Temperature-swing crystallization workflow utilizing the steep solubility curve of Apatinib in Ethanol.

Experimental Methodology: Determining Thermodynamic Parameters

For solvents where specific data is absent (e.g., Acetone, Ethyl Acetate, Toluene), researchers must generate empirical solubility curves. Do not rely on single-point determinations; thermodynamic modeling requires multi-temperature data.

Protocol: Shake-Flask Method with HPLC Detection

Objective: Determine the saturation solubility (

Reagents:

-

HPLC Grade Solvents (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile)

Step-by-Step Workflow:

-

Preparation: Add excess Apatinib Free Base to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir continuously at the set temperature (e.g., 25°C) for 24–48 hours .

-

Validation: Check for the presence of solid phase visually. If clear, add more solid.

-

-

Sampling: Stop stirring and allow phases to settle for 1 hour.

-

Filtration: Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent precipitation during transfer.

-

Dilution: Immediately dilute the aliquot with the HPLC mobile phase (typically Methanol/Water) to ensure the solute remains in solution.

-

Quantification: Analyze via HPLC-UV (Detection: 261 nm).

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid (Gradient or Isocratic ~60:40).

-

Thermodynamic Modeling (The Apelblat Equation)

Once experimental data (

- : Mole fraction solubility.[4]

- : Absolute temperature (K).[5][6]

-

: Empirical model parameters derived via multivariate regression.

-

Interpretation: If

is positive and significant, the dissolution is endothermic (solubility increases with T), which is expected for Apatinib in ethanol.

-

Critical Analysis: Solvent Selection for Formulation vs. Synthesis

The solubility profile dictates the solvent's role. Apatinib Free Base presents a dichotomy:

-

Synthesis & Purification (Protic Solvents):

-

Ethanol/Isopropanol: Used as anti-solvents or recrystallization solvents. Their low capacity at room temperature forces the drug out of solution, ensuring high recovery.

-

-

Formulation & Biological Testing (Aprotic Solvents):

-

DMSO/PEG400: Used to overcome the intrinsic lipophilicity.

-

Caution: In biological assays, Apatinib free base dissolved in DMSO must be diluted carefully into aqueous buffers. Rapid precipitation ("crashing out") occurs if the DMSO concentration drops below 1-5% without surfactants, leading to false negatives in IC50 assays.

-

Diagram 2: Solvent Selection Decision Tree

Caption: Strategic solvent selection based on the operational phase of drug development.

References

- Google Patents. (2018). CN108467360B: Preparation method and intermediate of Apatinib. (Describes Ethanol recrystallization protocol).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11315474, Apatinib. Retrieved from [Link]

Sources

The Definitive Guide to the Crystal Structure Analysis of Apatinib Free Base: A Methodological Blueprint

Foreword: Unlocking the Solid-State Secrets of Apatinib

Apatinib, a potent tyrosine kinase inhibitor, has emerged as a significant therapeutic agent in oncology, primarily targeting the vascular endothelial growth factor receptor 2 (VEGFR2).[1][2] Its efficacy and bioavailability are intrinsically linked to its solid-state properties, governed by the precise three-dimensional arrangement of its molecules in the crystal lattice. While extensive research has elucidated the crystal structures of Apatinib mesylate salts, a comprehensive, publicly available analysis of the Apatinib free base crystal structure remains elusive.[3]

This technical guide, therefore, serves as a methodological blueprint for researchers, scientists, and drug development professionals. It provides a rigorous, step-by-step framework for the crystal structure analysis of Apatinib free base. Drawing upon established principles of crystallography and leveraging the published data on Apatinib mesylate as a practical case study, this document offers not just a protocol, but a deeper understanding of the causality behind experimental choices in the pursuit of crystallographic elucidation.

The Imperative of Crystal Structure Analysis in Drug Development

The crystalline form of an active pharmaceutical ingredient (API) is a critical quality attribute that influences a cascade of vital properties, including:

-

Solubility and Dissolution Rate: The arrangement of molecules in a crystal lattice dictates the energy required to break them apart, directly impacting how readily the drug dissolves.

-

Stability: Polymorphism, the ability of a compound to exist in multiple crystalline forms, can lead to variations in physical and chemical stability.

-

Bioavailability: The rate and extent of drug absorption are directly influenced by its solubility and dissolution characteristics.

-

Manufacturability: Crystal habit and mechanical properties affect powder flow, compaction, and ultimately, the formulation of the final dosage form.

For Apatinib, a molecule with known salt forms and the potential for polymorphism, a thorough understanding of the free base's crystal structure is paramount for ensuring consistent product quality and therapeutic performance.

A Strategic Approach to Crystallization of Apatinib Free Base

The journey to a crystal structure begins with the growth of high-quality single crystals suitable for X-ray diffraction. The choice of crystallization method is guided by the physicochemical properties of Apatinib free base.

Physicochemical Properties of Apatinib

| Property | Value/Information | Source |

| Molecular Formula | C24H23N5O | [4] |

| Molecular Weight | 397.48 g/mol | [4] |

| Form | Free Base | [5][6] |

| Solubility | Insoluble in water | [7] |

Given its poor water solubility, crystallization strategies must employ organic solvents or solvent systems in which Apatinib exhibits moderate solubility.

Experimental Protocols for Crystallization

The following are proven methods for the crystallization of small organic molecules like Apatinib:

a) Slow Evaporation:

-

Rationale: This is often the simplest and most effective starting point. By slowly removing the solvent, the solution becomes supersaturated, promoting nucleation and crystal growth.

-

Protocol:

-

Prepare a saturated or near-saturated solution of Apatinib free base in a suitable solvent (e.g., ethanol, methanol, acetonitrile, or a mixture) at room temperature.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial, cover it with a perforated cap or parafilm with small pinholes to allow for slow evaporation.

-

Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

-

b) Solvent Diffusion (Vapor Diffusion):

-

Rationale: This technique is ideal for compounds that are highly soluble in one solvent but insoluble in another. A gradual change in solvent composition induces crystallization.

-

Protocol:

-

Dissolve Apatinib free base in a small amount of a "good" solvent (e.g., dimethylformamide or dimethyl sulfoxide).

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed container that contains a "poor" solvent (an anti-solvent, e.g., water, diethyl ether, or hexane) in which Apatinib is insoluble.

-

The anti-solvent will slowly diffuse into the good solvent, reducing the solubility of Apatinib and promoting crystal formation.

-

c) Cooling Crystallization:

-

Rationale: This method is effective if the solubility of Apatinib free base is significantly temperature-dependent.

-

Protocol:

-

Prepare a saturated solution of Apatinib free base in a suitable solvent at an elevated temperature.

-

Slowly cool the solution to room temperature or below. A programmable thermostat can be used to control the cooling rate, which can be critical for obtaining high-quality crystals.

-

The Core of the Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable single crystals are obtained, SC-XRD is the definitive technique for determining the atomic arrangement within the crystal.

The SC-XRD Workflow

Caption: The workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol for SC-XRD

-

Crystal Selection and Mounting:

-

Under a microscope, select a single crystal with well-defined faces and no visible defects.

-

Mount the crystal on a goniometer head using a suitable cryo-protectant oil.

-

-

Data Collection:

-

Mount the goniometer head on a single-crystal X-ray diffractometer.

-

A stream of cold nitrogen gas (typically 100 K) is used to minimize thermal vibrations and radiation damage.

-

The diffractometer, equipped with a source (e.g., Mo Kα or Cu Kα radiation) and a detector, rotates the crystal through a series of angles while irradiating it with X-rays.

-

The diffraction pattern (a series of spots of varying intensity) is recorded.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group.

-

The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

-

An initial atomic model is built into the electron density map.

-

The model is refined using least-squares methods, adjusting atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction data.

-

Complementary Solid-State Characterization Techniques

While SC-XRD provides the definitive crystal structure, a comprehensive analysis of a new solid form involves a suite of complementary techniques.

Powder X-ray Diffraction (PXRD)

-

Purpose: To provide a unique "fingerprint" of the crystalline solid. It is invaluable for routine identification, purity assessment, and polymorphism screening.

-

Methodology: A polycrystalline sample is irradiated with X-rays, and the diffracted intensity is measured as a function of the diffraction angle (2θ). The resulting pattern is characteristic of the crystal lattice.

Thermal Analysis (DSC and TGA)

-

Differential Scanning Calorimetry (DSC):

-

Purpose: To measure the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, glass transitions, and solid-solid phase transitions.

-

Methodology: A small amount of the sample is heated at a constant rate, and the temperature difference between the sample and a reference is measured.

-

-

Thermogravimetric Analysis (TGA):

-

Purpose: To measure the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to quantify the presence of solvates or hydrates.

-

Methodology: The sample is heated in a controlled atmosphere, and its mass is continuously monitored.

-

Interpreting the Crystal Structure of Apatinib Free Base: A Hypothetical Analysis

Based on the known structure of Apatinib and the principles of crystal engineering, we can anticipate key features to look for in the crystal structure of the free base:

-

Hydrogen Bonding: The presence of hydrogen bond donors (the N-H groups) and acceptors (the carbonyl oxygen, nitrile nitrogen, and pyridine nitrogens) suggests that hydrogen bonding will play a crucial role in the crystal packing. Identifying these interactions is key to understanding the stability of the crystal lattice.

-

π-π Stacking: The aromatic rings in the Apatinib molecule are likely to engage in π-π stacking interactions, further stabilizing the crystal structure.

-

Conformational Analysis: The relative orientation of the pyridine and phenyl rings, as well as the conformation of the cyclopentyl group, will be of significant interest.

Conclusion: A Path Forward for Apatinib Solid-State Research

This guide provides a comprehensive and technically detailed roadmap for the elucidation and characterization of the crystal structure of Apatinib free base. By following this methodological blueprint, researchers can systematically approach the crystallization and analysis of this important API. The resulting structural information will be invaluable for understanding its physicochemical properties, ensuring robust formulation development, and ultimately, contributing to the delivery of a safe and effective therapeutic agent to patients. The deposition of the final, validated crystal structure in a public repository such as the Cambridge Crystallographic Data Centre (CCDC) is a critical final step to ensure the dissemination of this vital scientific knowledge.

References

-

ACS Publications. Solid-State Characterization and Insight into Transformations and Stability of Apatinib Mesylate Solvates | Crystal Growth & Design. [Link]

-

PMC - NIH. Controlled-release of apatinib for targeted inhibition of osteosarcoma by supramolecular nanovalve-modified mesoporous silica. [Link]

-

PMC - NIH. Case Report: Favorable Response to the Tyrosine Kinase Inhibitor Apatinib in Recurrent Merkel Cell Carcinoma. [Link]

-

CCDC. The Largest Curated Crystal Structure Database. [Link]

-

Frontiers. Effect of X-ray radiation on the pharmacokinetics of apatinib in vivo in rats. [Link]

-

Wikimedia Commons. File:Apatinib structure.svg. [Link]

-

PubMed Central. Effect of X-ray radiation on the pharmacokinetics of apatinib in vivo in rats. [Link]

-

NIH. Apatinib (YN968D1) reverses multidrug resistance by inhibiting the efflux function of multiple ATP-binding cassette transporters. [Link]

-

SciSpace. Acid-base interactions in amorphous solid dispersions: formulation strategy for tyrosine kinase inhibitors. [Link]

-

ResearchGate. Preparation and characterization of lapatinib-loaded PVP nanofiber amorphous solid dispersion by electrospinning. [Link]

- Anstey Research Group. Crystal Structures Submitted to the CSD.

-

ResearchGate. (PDF) Local Structure of Ion Pair Interaction in Lapatinib Amorphous Dispersions characterized by Synchrotron X-Ray diffraction and Pair Distribution Function Analysis. [Link]

-

PubChem - NIH. Rivoceranib Mesylate | C25H27N5O4S | CID 45139106. [Link]

-

ResearchGate. (PDF) In vitro and in vivo analyses on anti-NSCLC activity of apatinib: rediscovery of a new drug target V600E mutation. [Link]

-

CCDC. CCDC: Structural Chemistry Data, Software, and Insights. [Link]

-

KAUST Repository. CCDC 2179030: Experimental Crystal Structure Determination. [Link]

-

University of Toyama. CCDC 2365767: Experimental Crystal Structure Determination. [Link]

-

Wikipedia. Apatinib. [Link]

-

PMC. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. [Link]

-

Dove Medical Press. A new apatinib microcrystal formulation enhances the effect of radiofrequency ablation treatment on hepatocellular carcinoma. [Link]

-

PubMed Central. Effect of X-ray radiation on the pharmacokinetics of apatinib in vivo in rats. [Link]

-

Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. [Link]

Sources

- 1. Controlled-release of apatinib for targeted inhibition of osteosarcoma by supramolecular nanovalve-modified mesoporous silica - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apatinib (YN968D1) reverses multidrug resistance by inhibiting the efflux function of multiple ATP-binding cassette transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scispace.com [scispace.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

Methodological & Application

Application Note: Protocol for Dissolving Apatinib Free Base in DMSO

Abstract & Introduction

Apatinib (also known as Rivoceranib or YN968D1) is a highly potent, orally bioavailable tyrosine kinase inhibitor that selectively targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] While frequently supplied as the mesylate salt to improve aqueous solubility for clinical formulations, the free base form (CAS 811803-05-1) is commonly used in early-stage discovery and mechanistic studies.[1]

The dissolution of Apatinib free base presents distinct challenges compared to its salt forms. Its lipophilic nature requires precise handling of organic solvents to avoid precipitation upon aqueous dilution.[1] This protocol outlines a standardized, field-proven methodology for preparing high-purity stock solutions in anhydrous DMSO, ensuring experimental reproducibility in both in vitro and in vivo workflows.[1]

Physicochemical Profile

Understanding the specific properties of the free base is critical for accurate molarity calculations. Do not confuse these values with Apatinib Mesylate.[1]

| Property | Data | Notes |

| Compound Name | Apatinib (Free Base) | Synonyms: Rivoceranib, YN968D1 |

| CAS Number | 811803-05-1 | Distinct from Mesylate (CAS 1218779-75-9) |

| Molecular Weight | 397.48 g/mol | Use this value for Molarity calculations |

| Formula | C₂₄H₂₃N₅O | |

| Solubility (DMSO) | ~30 mg/mL (75 mM) | Max solubility; recommended stock is lower (10-50 mM) |

| Solubility (Ethanol) | ~1 mg/mL | Poor solubility; not recommended for stock |

| Solubility (Water) | Insoluble | Requires organic co-solvent or surfactant |

| Appearance | White to off-white crystalline solid |

Materials & Reagents

-

Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).[1]

-

Vessels: Amber glass vials with Teflon-lined caps (to prevent photodegradation and leaching).

-

Equipment: Vortex mixer, Ultrasonic bath (controlled temperature), Analytical balance.

Protocol: Preparation of Stock Solution

Phase 1: Calculation & Weighing

Objective: Prepare a 10 mM stock solution. Higher concentrations (up to 50 mM) are possible but increase the risk of precipitation during freeze-thaw cycles.[1]

Formula:

Example: To prepare 1 mL of a 10 mM stock:

Phase 2: Dissolution Workflow

-

Weighing: Accurately weigh ~4 mg of Apatinib free base into a sterile amber glass vial. Record the exact mass.

-

Solvent Addition: Calculate the exact volume of DMSO required to reach 10 mM based on the recorded mass.

-

Example: If you weighed 4.10 mg:

[1]

-

-

Initial Mixing: Add the calculated volume of anhydrous DMSO. Cap the vial tightly.

-

Vortexing: Vortex at medium-high speed for 30–60 seconds.

-

Sonication (Conditional): If visible particles remain, sonicate in a water bath at room temperature for 5–10 minutes.[1]

-

Visual QC: Invert the vial against a light source. The solution must be perfectly clear and colorless to pale yellow. If cloudy, do not proceed (see Troubleshooting).

Phase 3: Aliquoting & Storage

Critical: Apatinib is stable in DMSO but sensitive to repeated freeze-thaw cycles.[1][5]

-

Aliquot: Dispense the stock solution into small volumes (e.g., 20–50 µL) suitable for single-use experiments. Use polypropylene PCR tubes or cryovials.[1]

-

Storage:

-

-20°C: Stable for up to 1 month.

-

-80°C: Stable for up to 6 months.[1]

-

Room Temp: Unstable; use immediately.

-

Visualization: Dissolution Workflow

Figure 1: Logical workflow for the preparation and quality control of Apatinib free base stock solutions.

Preparation of Working Solutions

For In Vitro (Cell Culture)

Dilute the DMSO stock directly into culture medium.[1][7][8]

-

Step 1: Predilute the stock in DMSO if necessary to ensure the final DMSO concentration in the well is < 0.5% (v/v) (preferably 0.1%) to avoid solvent toxicity.

-

Step 2: Add to media with rapid mixing.

-

Note: Apatinib free base is hydrophobic.[1] At concentrations >10 µM in aqueous media, precipitation may occur. Inspect wells under a microscope.

For In Vivo (Animal Studies)

DMSO alone is rarely suitable for systemic administration.[1] A common vehicle formulation for Apatinib free base is:

-

Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.[1]

-

Protocol:

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Dissolution | DMSO has absorbed water.[1][5][8] | Use a fresh, unopened bottle of anhydrous DMSO. |

| Precipitation on Thawing | Saturation at low temp.[1] | Warm the vial to 37°C for 5–10 mins and vortex before opening. |

| Precipitation in Media | "Crash-out" effect. | Reduce the final concentration. Ensure rapid mixing when adding stock to aqueous media.[1] |

| Color Change (Yellowing) | Oxidation/Degradation.[1] | Discard. Ensure storage was at -80°C and protected from light. |

References

-

PubChem. Apatinib Compound Summary (CID 11315474). National Library of Medicine.[1] Retrieved from [Link][1]

Sources

- 1. Rivoceranib Mesylate | C25H27N5O4S | CID 45139106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. abmole.com [abmole.com]

- 3. Apatinib | CAS 811803-05-1 | Cayman Chemical | Biomol.com [biomol.com]

- 4. apexbt.com [apexbt.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Apatinib induces 3‐hydroxybutyric acid production in the liver of mice by peroxisome proliferator‐activated receptor α activation to aid its antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. file.selleckchem.com [file.selleckchem.com]

- 9. researchgate.net [researchgate.net]

Application Note: Synthesis and Characterization of Apatinib Free Base-Loaded PLGA Nanoparticles

Abstract & Introduction

Apatinib (Rivoceranib) is a highly selective tyrosine kinase inhibitor (TKI) targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1] While clinically efficacious in gastric and hepatic cancers, its application is limited by the physicochemical properties of its free base form: high lipophilicity and poor aqueous solubility (BCS Class II/IV).

This Application Note details the protocol for encapsulating Apatinib free base into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles. Unlike the mesylate salt form typically used in oral tablets, the free base is ideal for encapsulation in hydrophobic polymeric cores, enabling sustained release and passive tumor targeting via the Enhanced Permeability and Retention (EPR) effect.

Mechanistic Background

Apatinib functions by competitively binding to the intracellular ATP-binding site of VEGFR-2.[1] This blockade prevents autophosphorylation and inhibits downstream signaling cascades (RAF/MEK/ERK and PI3K/AKT) essential for endothelial cell proliferation and migration (angiogenesis).

Figure 1: Apatinib Mechanism of Action on VEGFR-2 Signaling

Caption: Apatinib inhibits VEGFR-2 autophosphorylation, blocking downstream RAF/MEK/ERK and PI3K/AKT angiogenic pathways.[2]

Experimental Design Strategy

Method Selection: Single Emulsion (O/W)

For Apatinib Free Base , the Single Emulsion Solvent Evaporation (O/W) method is superior to Double Emulsion (W/O/W).

-

Reasoning: The free base is hydrophobic. It dissolves readily in organic solvents (Dichloromethane, Ethyl Acetate) but is insoluble in water. A single oil phase containing both polymer and drug dispersed into an aqueous surfactant phase ensures high encapsulation efficiency (EE).

-

Carrier Selection: PLGA (50:50, MW 24-38 kDa) is selected for its biodegradable profile and tunable release kinetics.

Critical Reagents

-

Apatinib Free Base: (Purity >98%). Note: Do not use Apatinib Mesylate; its hydrophilic nature requires a W/O/W method and results in lower loading in this specific protocol.

-

PLGA: Poly(D,L-lactide-co-glycolide), 50:50 ratio, acid terminated (for faster degradation) or ester terminated (for stability).

-

Surfactant: Polyvinyl Alcohol (PVA) (MW 30-70 kDa, 87-89% hydrolyzed).

-

Solvent: Dichloromethane (DCM) or Acetone (HPLC Grade).

Protocol: Nanoparticle Synthesis

Figure 2: Single Emulsion Solvent Evaporation Workflow

Caption: Step-by-step Single Emulsion (O/W) synthesis workflow for hydrophobic drug encapsulation.

Step-by-Step Methodology

-

Preparation of Organic Phase:

-

Weigh 50 mg of PLGA and 5 mg of Apatinib Free Base (10:1 Polymer:Drug ratio).

-

Dissolve completely in 2.0 mL of Dichloromethane (DCM). Vortex until clear.

-

-

Preparation of Aqueous Phase:

-

Prepare 20 mL of 1% (w/v) PVA solution in ultrapure water. Filter through a 0.22 µm filter to remove aggregates.

-

-

Emulsification:

-

Place the PVA solution on ice.

-

Add the Organic Phase dropwise to the Aqueous Phase under magnetic stirring.

-

Critical Step: Sonicate the mixture using a probe sonicator (e.g., QSonica) at 40% amplitude for 120 seconds (Pulse: 5s ON, 5s OFF) to form a stable O/W nano-emulsion.

-

-

Solvent Evaporation:

-

Transfer the emulsion to a beaker and stir magnetically (600 rpm) at room temperature for 3–4 hours. This allows the volatile DCM to evaporate, hardening the nanoparticles.

-

-

Purification:

-

Centrifuge the suspension at 12,000 rpm (approx. 15,000 x g) for 20 minutes at 4°C.

-

Discard the supernatant (save for EE calculation).

-

Resuspend the pellet in ultrapure water and centrifuge again. Repeat 3 times to remove excess PVA and unencapsulated drug.

-

-

Storage:

-

Resuspend the final pellet in 1 mL water containing 2% sucrose (cryoprotectant).

-

Lyophilize (freeze-dry) for 24–48 hours to obtain a dry powder.

-

Protocol: Characterization & Analysis

Physical Characterization[2]

-

Particle Size & Zeta Potential: Resuspend 1 mg of lyophilized NPs in 1 mL water. Measure using Dynamic Light Scattering (DLS).[3][4]

-

Target Size: 120–180 nm.

-

Target PDI: < 0.2 (indicates monodispersity).

-

Target Zeta Potential: -10 to -30 mV (stabilized by PLGA carboxyl groups).

-

-

Morphology: Transmission Electron Microscopy (TEM).[4] Stain with 2% phosphotungstic acid (negative stain) to visualize the polymer shell.

Drug Loading (DL) & Encapsulation Efficiency (EE)

Quantify Apatinib using RP-HPLC.

HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 150 mm).

-

Mobile Phase: Methanol : 10mM Ammonium Acetate (70:30 v/v).[5]

-

Flow Rate: 1.0 mL/min.[6]

-

Detection: UV Absorbance at 260 nm.

Calculation:

-

Dissolve a known mass of NPs in Acetonitrile (breaks polymer) and dilute with Mobile Phase.

-

Filter (0.22 µm) and inject.

-

Calculate concentration using a standard curve of Apatinib Free Base.

Troubleshooting & Optimization

Table 1: Critical Process Parameters (CPPs)

| Parameter | Adjustment | Effect on Nanoparticles |

| Polymer Concentration | Increase | Increases particle size; may increase EE but slow release. |

| PVA Concentration | Increase (up to 2.5%) | Decreases particle size (better stabilization); harder to wash off. |

| Sonication Energy | Increase | Decreases particle size; risk of drug degradation if overheating occurs. |

| Drug:Polymer Ratio | Increase (e.g., 1:5) | Increases Drug Loading; may cause "burst release" if drug sits on surface. |

References

-

Mechanism of Action: Ruan, H., et al. (2020). "Apatinib-loaded nanoparticles inhibit tumor growth and angiogenesis in a model of melanoma."[4] Biochemical and Biophysical Research Communications.

-

PLGA Synthesis Protocol: Astete, C. E., & Sabliov, C. M. (2006). "Synthesis and characterization of PLGA nanoparticles." Journal of Biomaterials Science, Polymer Edition.

-

Apatinib HPLC Detection: Ding, J., et al. (2012). "A rapid and selective UPLC-MS/MS assay for accurate analysis of apatinib in rat plasma." Journal of Chromatography B.

-

Solubility Data: Evaluation of Apatinib physicochemical properties (BCS Class II/IV). DrugBank Online.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Apatinib affect VEGF-mediated cell proliferation, migration, invasion via blocking VEGFR2/RAF/MEK/ERK and PI3K/AKT pathways in cholangiocarcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apatinib-loaded nanoparticles inhibit tumor growth and angiogenesis in a model of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Rapid and Selective UPLC-MS/MS Assay for Accurate Analysis of A...: Ingenta Connect [ingentaconnect.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. rsc.org [rsc.org]

Application Note: Quantitative Western Blot Analysis of VEGFR-2 Phosphorylation Inhibition by Apatinib

Abstract

This application note details a validated protocol for assessing the efficacy of Apatinib (Rivoceranib) in inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) autophosphorylation. Apatinib is a highly selective small-molecule tyrosine kinase inhibitor (TKI) that targets the intracellular ATP-binding pocket of VEGFR-2.[1] Accurate quantification of this inhibition requires rigorous control of experimental variables, particularly receptor glycosylation states, phosphatase activity, and ligand stimulation kinetics. This guide provides a step-by-step workflow, from cell culture to data analysis, optimized for high-molecular-weight kinase detection.

Mechanism of Action

VEGFR-2 (KDR/Flk-1) is a receptor tyrosine kinase (RTK) essential for angiogenesis. Upon binding its ligand (VEGF-A), the receptor dimerizes and undergoes autophosphorylation at specific tyrosine residues, most notably Tyr1175 , which recruits downstream signal transducers like PLC

Apatinib functions as a competitive inhibitor, binding to the ATP-binding pocket of the intracellular kinase domain. By preventing ATP binding, it blocks the transfer of phosphate groups to the tyrosine residues, thereby silencing the signaling cascade.

Figure 1: Signaling Pathway and Inhibition Mechanism

Caption: Apatinib competes with ATP for the binding site on the intracellular domain of VEGFR-2, preventing the phosphorylation of Tyr1175 and blocking downstream angiogenic signaling.[1]

Experimental Design & Reagents

Cell Model Selection

Primary HUVECs (Human Umbilical Vein Endothelial Cells) are the gold standard.

-

Reasoning: They endogenously express high levels of VEGFR-2. Tumor cell lines often have variable expression or mutated pathways.

-

Passage Limit: Use cells between passages 2–6. Receptor expression decreases significantly in senescent cells.

Reagent Preparation

| Reagent | Preparation Notes | Storage |

| Apatinib | Dissolve in 100% DMSO to create a 10 mM stock. | -20°C (Aliquot to avoid freeze-thaw) |

| VEGF-A | Reconstitute in PBS + 0.1% BSA to 100 µg/mL. | -80°C |

| Lysis Buffer | RIPA Buffer supplemented with Phosphatase Inhibitors (See Protocol). | Freshly prepared |

Detailed Protocol

Phase I: Cell Culture and Starvation

Objective: Reduce basal phosphorylation noise to ensure the VEGF stimulation signal is distinct.

-

Seed HUVECs in 6-well plates (approx.

cells/well). -

Grow to 80-90% confluency .

-

Starvation Step: Aspirate growth medium and wash 1x with PBS. Add basal medium (e.g., EBM-2) without serum or growth factors .

-

Incubate for 12–16 hours (overnight).

-

Expert Insight: Incomplete starvation leads to high background p-VEGFR2 levels, masking the drug's efficacy.

-

Phase II: Treatment and Stimulation

Objective: Allow drug-target binding prior to pathway activation.

-

Drug Treatment: Add Apatinib to the starvation medium at desired concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).

-

Control: DMSO vehicle control (final concentration <0.1%).

-

-

Incubate for 2 hours at 37°C.

-

Stimulation: Add VEGF-A directly to the wells (final concentration 50 ng/mL ).

-

Incubate for exactly 5–10 minutes at 37°C.

-

Critical: Phosphorylation of Tyr1175 is transient. Exceeding 15 minutes may result in receptor internalization and degradation, leading to false negatives.

-

Phase III: Lysis and Sample Preparation

Objective: Solubilize the large, membrane-bound receptor while preserving phosphorylation.

-

Place plates immediately on ice .

-

Aspirate medium and wash 2x with ice-cold PBS (containing 1 mM Sodium Orthovanadate).

-

Add 100–150 µL of modified RIPA Lysis Buffer per well.

-

Buffer Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS.

-

Inhibitors (Mandatory):1 mM

(Orthovanadate) , 10 mM NaF , 1x Protease Inhibitor Cocktail.

-

-

Scrape cells and transfer to microcentrifuge tubes.

-

Agitate for 30 min at 4°C. Centrifuge at 14,000 x g for 15 min at 4°C.

-

Collect supernatant. Determine protein concentration (BCA Assay).

Phase IV: Western Blotting

Objective: Resolve the 230 kDa VEGFR-2 band.

-

Gel Electrophoresis:

-

Load 20–30 µg of protein per lane.

-

Use 6% or 8% SDS-PAGE gels or a 4–12% Tris-Acetate gradient gel .

-

Reasoning: VEGFR-2 is a high molecular weight protein (~210–230 kDa). Standard 10-12% gels will compress high MW bands, making quantification impossible.

-

-

Transfer:

-

Wet Transfer is strongly recommended over semi-dry.

-

Buffer: Tris-Glycine + 10% Methanol + 0.05% SDS.

-

Conditions: 100V for 90–120 minutes (keep cool) or 30V overnight at 4°C.

-

-

Blocking:

-

Use 5% BSA in TBST for 1 hour.

-

Warning: Do NOT use non-fat dry milk for phospho-antibodies. Milk contains casein, a phosphoprotein that causes high background and interferes with p-Tyr detection.

-

Phase V: Antibody Incubation

| Target | Antibody Type | Dilution | MW Observed |

| p-VEGFR2 | Rabbit mAb (Tyr1175) | 1:1000 in 5% BSA | ~230 kDa |

| Total VEGFR2 | Rabbit mAb | 1:1000 in 5% BSA | ~200 & 230 kDa |

| GAPDH/Actin | Mouse mAb | 1:5000 in 5% Milk | ~37/42 kDa |

Figure 2: Experimental Workflow

Caption: Sequential workflow emphasizing the critical timing of drug pre-incubation followed by short-term ligand stimulation.

Data Interpretation & Troubleshooting

Expected Results

-

Total VEGFR-2: Should remain constant across all lanes (unless treatment duration >24h causes degradation). You may see a doublet:

-

Upper Band (~230 kDa): Mature, fully glycosylated receptor (Surface expressed).

-

Lower Band (~200/150 kDa): Immature, intracellular receptor.

-

-

p-VEGFR2 (Tyr1175): Strong band in "VEGF only" control. Dose-dependent decrease in band intensity with increasing Apatinib concentration.

-

IC50: Apatinib typically shows an IC50 in the low nanomolar range (1 nM in cell-free assays, slightly higher in cellular assays).

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| No Phospho-Signal | Phosphatase activity | Ensure Sodium Orthovanadate is fresh. Keep lysates cold. |

| High Background | Blocking with Milk | Switch to 5% BSA for all phospho-antibody steps. |

| Poor Transfer of High MW | Methanol concentration too high | Reduce Methanol to 10% or add 0.05% SDS to transfer buffer to facilitate migration. |

| "Smeary" Bands | Glycosylation | This is normal for VEGFR-2. Ensure the gel percentage is low (6%) to resolve the smear into defined bands. |

| Signal in Starved Control | Autocrine signaling | Ensure cells are washed thoroughly before adding starvation media. |

References

-

Scott, A. J., et al. (2015). "Apatinib: a novel angiogenesis inhibitor for the treatment of gastric cancer." Journal of Hematology & Oncology.

-

Tian, S., et al. (2011).[2] "YN968D1 is a novel and selective inhibitor of vascular endothelial growth factor receptor-2 tyrosine kinase with potent activity in vitro and in vivo." Cancer Science.

-

Cell Signaling Technology. "VEGF Receptor 2 (D5B1) Rabbit mAb #9698 Protocol." CST Protocols.

-

Abcam. "Western blot protocol for high molecular weight proteins." Abcam Protocols.

Sources

Troubleshooting & Optimization

optimizing bioavailability of Apatinib free base solid dispersions